Miglustat (N-butyldeoxynojirimycin) is a small molecule classified as an imino sugar. [] It acts as a reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids (GSLs). [, ] This inhibition leads to a reduction in GSL substrate burden within cells. [, ] In scientific research, Miglustat serves as a valuable tool to investigate the roles of GSLs in various biological processes and disease models.
Miglustat exerts its primary effect by reversibly inhibiting glucosylceramide synthase. [, , ] This enzyme catalyzes the initial step in the biosynthesis of most GSLs, a diverse class of lipids involved in cell signaling, membrane structure, and various cellular functions. [, ] By inhibiting glucosylceramide synthase, Miglustat reduces the production of GSLs, thereby lowering their intracellular accumulation. [, , ] This mechanism is particularly relevant in the context of lysosomal storage disorders, where GSL accumulation contributes to disease pathology.
Gaucher Disease: Miglustat has been studied as a potential substrate reduction therapy (SRT) for Gaucher disease type 1 (GD1), a lysosomal storage disorder characterized by the deficiency of the enzyme glucocerebrosidase. [, , , , , , , , , , , , , , ] Research has focused on evaluating its efficacy in reducing organomegaly, improving hematological parameters, and stabilizing disease progression. [, , , , , , , , , , , , , , ]
Niemann-Pick Disease Type C: Miglustat has been investigated as a treatment option for Niemann-Pick disease type C (NP-C), another lysosomal storage disorder characterized by intracellular cholesterol and GSL accumulation. [, , , , , , , , , , ] Studies have focused on its potential to stabilize neurological symptoms, improve motor function, and impact survival rates in NP-C patients. [, , , , , , , , , , ]
Cystic Fibrosis: Research suggests that Miglustat might have therapeutic potential in cystic fibrosis (CF). Studies have demonstrated its ability to partially correct the trafficking and function of the mutated cystic fibrosis transmembrane conductance regulator (CFTR) protein, leading to improved chloride transport in CF cells and animal models. [, , ]
Other Applications: Miglustat has also been explored in other research areas, including its potential as a male contraceptive due to its effects on spermatogenesis in mice, although this effect was not observed in humans. [, ] Additionally, its effects on tumor cell growth and sensitivity to radiation have been investigated in the context of cancer research. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: